4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C6H6N4O4 and its molecular weight is 198.138. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis and NO-Generating Property : A study by Sako et al. (1998) describes the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their ability to generate nitric oxide (NO) in the presence of thiols under physiological conditions. This highlights its potential in biochemical applications where NO generation is crucial (Sako et al., 1998).
- Synthesis Techniques : Yoneda and Sakuma (1973) provide methods for synthesizing derivatives of this compound, such as 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide, offering insights into chemical processes for its production (Yoneda & Sakuma, 1973).
Biological and Medicinal Applications
- Antimicrobial Activity : El-sayed et al. (2017) investigated the antimicrobial properties of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including oxadiazole-2-thiol, demonstrating moderate to outstanding activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (El-sayed et al., 2017).
- Electrochemical Studies : Research by Dryhurst (1976) on the electrochemical oxidation of related compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione at the pyrolytic graphite electrode contributes to understanding the electrochemical properties of these compounds, which is essential for applications in electrochemistry and sensor technologies (Dryhurst, 1976).
Agricultural Applications
- Herbicide Development : Muehlebach et al. (2009) explored derivatives of 3-hydroxy-4-phenyl-5-oxo-pyrazolines, including those incorporating oxadiazepane rings like pinoxaden, for use as herbicides in cereal crops. This showcases the compound's utility in agricultural chemistry (Muehlebach et al., 2009).
Advanced Material Synthesis
- Structural and Spectral Studies : Zahedifar et al. (2016) synthesized 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives and characterized them using various spectral techniques, contributing to the knowledge base for developing advanced materials with specific properties (Zahedifar et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds are often used for the selective synthesis of novel, high performing nitramine-based materials .
Mode of Action
It is known that nitration reactions of similar fused pyrimidine derivatives under different nitric acid concentrations can lead to the formation of various compounds .
Biochemical Pathways
It is known that similar compounds can affect the nitration reactions in the synthesis of novel, high performing nitramine-based materials .
Result of Action
Similar compounds have been found to have high calculated heats of formation and high crystal densities . They also have superior detonation properties compared with traditional explosives .
Action Environment
It is known that the concentration of nitric acid can affect the nitration reactions of similar compounds .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFKULVKANONEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=NON=C2C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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